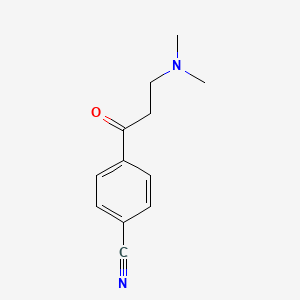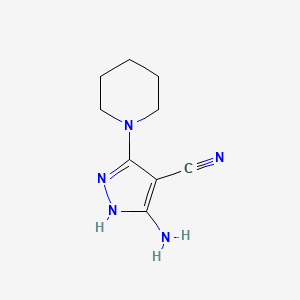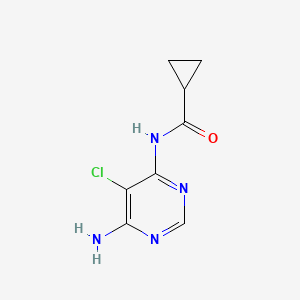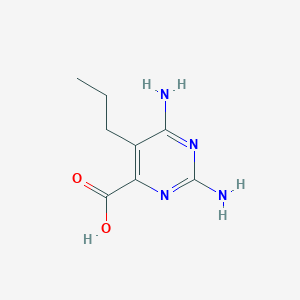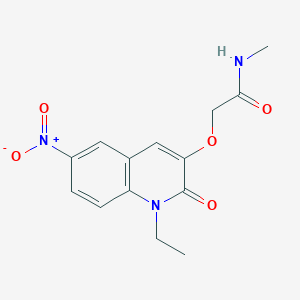
2-((1-Ethyl-6-nitro-2-oxo-1,2-dihydroquinolin-3-yl)oxy)-N-methylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1-Ethyl-1,2-dihydro-6-nitro-2-oxo-3-quinolinyl)oxy]-N-methylacetamide is a synthetic organic compound that belongs to the class of quinoline derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Ethyl-1,2-dihydro-6-nitro-2-oxo-3-quinolinyl)oxy]-N-methylacetamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, Doebner-Miller reaction, and Friedländer synthesis. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic conditions.
Esterification: The esterification of the quinoline derivative with ethyl acetate in the presence of a catalyst such as sulfuric acid leads to the formation of the ethyl ester.
Amidation: The final step involves the amidation of the ethyl ester with N-methylamine to yield 2-[(1-Ethyl-1,2-dihydro-6-nitro-2-oxo-3-quinolinyl)oxy]-N-methylacetamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
2-[(1-Ethyl-1,2-dihydro-6-nitro-2-oxo-3-quinolinyl)oxy]-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The quinoline ring can be reduced to a tetrahydroquinoline derivative using hydrogenation reactions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Hydrogen gas, platinum or palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Reduction: Amino derivatives of the quinoline compound.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
作用機序
The mechanism of action of 2-[(1-Ethyl-1,2-dihydro-6-nitro-2-oxo-3-quinolinyl)oxy]-N-methylacetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to and inhibit enzymes such as topoisomerases and kinases, which are involved in DNA replication and cell signaling.
Pathways Involved: By inhibiting these enzymes, the compound can disrupt the cell cycle and induce apoptosis in cancer cells. It can also interfere with microbial cell wall synthesis, leading to antimicrobial effects.
類似化合物との比較
Similar Compounds
2-[(1-Ethyl-1,2-dihydro-6-nitro-2-oxo-3-quinolinyl)oxy]-N-ethylacetamide: Similar structure but with an ethyl group instead of a methyl group.
2-[(1-Ethyl-1,2-dihydro-6-nitro-2-oxo-3-quinolinyl)oxy]-N-propylacetamide: Similar structure but with a propyl group instead of a methyl group.
Uniqueness
2-[(1-Ethyl-1,2-dihydro-6-nitro-2-oxo-3-quinolinyl)oxy]-N-methylacetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a nitro group and an amide linkage makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C14H15N3O5 |
|---|---|
分子量 |
305.29 g/mol |
IUPAC名 |
2-(1-ethyl-6-nitro-2-oxoquinolin-3-yl)oxy-N-methylacetamide |
InChI |
InChI=1S/C14H15N3O5/c1-3-16-11-5-4-10(17(20)21)6-9(11)7-12(14(16)19)22-8-13(18)15-2/h4-7H,3,8H2,1-2H3,(H,15,18) |
InChIキー |
LFXRWMYSIINRGF-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C=C(C1=O)OCC(=O)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9'-spirobi[fluoren]-2-amine](/img/structure/B13991326.png)
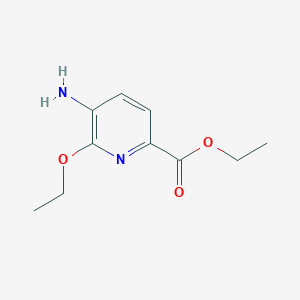
![2-[4-(2-hydroxyethyl)piperazin-1-yl]-5,6,7,8-tetrahydro-3H-quinazolin-4-one](/img/structure/B13991337.png)
![Butyl 2-[5-(butoxycarbonylmethylamino)pentylamino]acetate](/img/structure/B13991338.png)
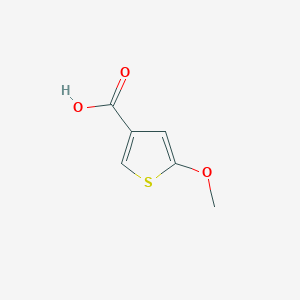
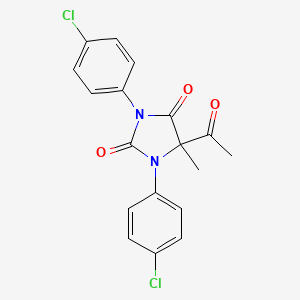

![8-Cyclopentyl-2-methanesulfinyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13991370.png)
